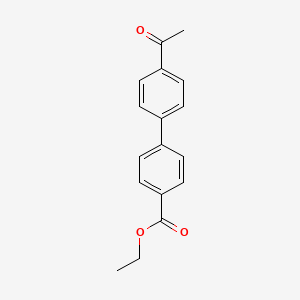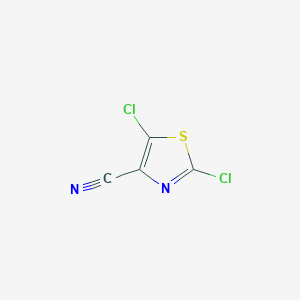![molecular formula C16H27N5O4Si B1602180 Adenosine, 2'-O-[(1,1-dimethylethyl)dimethylsilyl]- CAS No. 69504-13-8](/img/structure/B1602180.png)
Adenosine, 2'-O-[(1,1-dimethylethyl)dimethylsilyl]-
Overview
Description
Adenosine, 2’-O-[(1,1-dimethylethyl)dimethylsilyl]- is a modified nucleoside derivative of adenosine. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group at the 2’-hydroxyl position of the ribose sugar. The TBDMS group is commonly used in organic synthesis to protect hydroxyl groups due to its stability under a variety of reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, 2’-O-[(1,1-dimethylethyl)dimethylsilyl]- typically involves the protection of the 2’-hydroxyl group of adenosine with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) at room temperature. The general reaction scheme is as follows:
Adenosine+TBDMS-ClBaseAdenosine, 2’-O-[(1,1-dimethylethyl)dimethylsilyl]-
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Adenosine, 2’-O-[(1,1-dimethylethyl)dimethylsilyl]- undergoes various chemical reactions, including:
Deprotection: Removal of the TBDMS group using fluoride ions (e.g., tetrabutylammonium fluoride, TBAF) to regenerate the free hydroxyl group.
Substitution: The protected hydroxyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The adenosine moiety can undergo oxidation and reduction reactions, although the TBDMS group remains largely unaffected under mild conditions.
Common Reagents and Conditions
Deprotection: Tetrabutylammonium fluoride (TBAF) in THF.
Substitution: Various nucleophiles in the presence of a base.
Oxidation: Mild oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Deprotection: Adenosine.
Substitution: Substituted adenosine derivatives.
Oxidation: Oxidized adenosine derivatives.
Scientific Research Applications
Adenosine, 2’-O-[(1,1-dimethylethyl)dimethylsilyl]- is widely used in scientific research, particularly in the fields of:
Chemistry: As a protected nucleoside in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: In studies involving RNA interference (RNAi) and other gene expression modulation techniques.
Medicine: As a precursor in the synthesis of therapeutic nucleoside analogs.
Industry: In the production of nucleic acid-based diagnostics and therapeutics.
Mechanism of Action
The mechanism of action of Adenosine, 2’-O-[(1,1-dimethylethyl)dimethylsilyl]- primarily involves its role as a protected nucleoside. The TBDMS group protects the 2’-hydroxyl group from unwanted reactions during synthetic procedures. Upon deprotection, the free adenosine can participate in various biochemical processes, including incorporation into nucleic acids and interaction with adenosine receptors.
Comparison with Similar Compounds
Similar Compounds
Adenosine, 2’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-: A similar compound with two TBDMS groups protecting both the 2’- and 5’-hydroxyl groups.
Adenosine, 3’-O-[(1,1-dimethylethyl)dimethylsilyl]-: A compound with the TBDMS group protecting the 3’-hydroxyl group.
Uniqueness
Adenosine, 2’-O-[(1,1-dimethylethyl)dimethylsilyl]- is unique due to its specific protection of the 2’-hydroxyl group, which is crucial for certain synthetic applications. The selective protection allows for targeted modifications and reactions at other positions on the nucleoside.
Properties
IUPAC Name |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O4Si/c1-16(2,3)26(4,5)25-12-11(23)9(6-22)24-15(12)21-8-20-10-13(17)18-7-19-14(10)21/h7-9,11-12,15,22-23H,6H2,1-5H3,(H2,17,18,19)/t9-,11-,12-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYHTFUFYVROBD-SDBHATRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572907 | |
| Record name | 2'-O-[tert-Butyl(dimethyl)silyl]adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69504-13-8 | |
| Record name | 2'-O-[tert-Butyl(dimethyl)silyl]adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-Hydroxyphenyl)-2-butanone O-[2-galloyl-6-p-coumaroylglucoside]](/img/structure/B1602101.png)

![2-[(1S)-1-Aminoethyl]-3-methoxyphenol](/img/structure/B1602105.png)


![Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate](/img/structure/B1602108.png)







